molecular formula C10H8BrNO4 B2646835 5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248327-43-5

5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2646835
CAS No.: 2248327-43-5
M. Wt: 286.081
InChI Key: NVTUUHXUQQFBEJ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring an oxazolidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with glycine in the presence of a suitable catalyst to form the oxazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 5-(3-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions in biological systems. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(3-bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTUUHXUQQFBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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